trans-Linalool oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

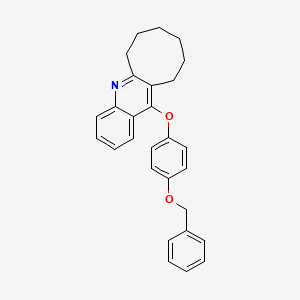

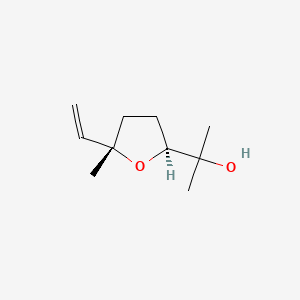

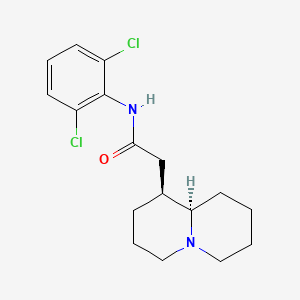

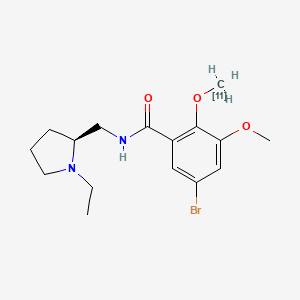

trans-Linalool oxide: is a naturally occurring monoterpenoid compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is commonly found in various aromatic plants and is known for its pleasant floral aroma. This compound exists in two main isomeric forms: furanoid and pyranoid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-Linalool oxide involves the transformation of linalool enantiomers into diastereoisomeric mixtures of furanoid and pyranoid oxides . The process typically includes:

Epoxidation: The regioselective mono-epoxidation of the linalool trisubstituted double bond.

Cyclization: Intramolecular cyclization of the obtained epoxy-alcohol.

Industrial Production Methods: Industrial production of this compound often involves biotransformation using the fungus Aspergillus niger , which can convert linalool into its oxide forms .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-Linalool oxide can undergo further oxidation to form various oxygenated derivatives.

Reduction: Reduction reactions can convert this compound back to linalool or other reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid or base catalysts for cyclization and epoxidation reactions.

Major Products:

Oxidation Products: Various oxygenated derivatives.

Reduction Products: Linalool and other reduced forms.

Substitution Products: Esters and ethers.

Scientific Research Applications

Chemistry: trans-Linalool oxide is used as a precursor in the synthesis of various fragrance compounds and as a chiral building block in organic synthesis .

Biology: It has been studied for its antimicrobial properties and its ability to modulate GABA_A receptors, which are involved in inhibitory neurotransmission .

Industry: this compound is widely used in the fragrance industry for its pleasant aroma and in the production of perfumes, lotions, and other cosmetic products .

Mechanism of Action

The mechanism of action of trans-Linalool oxide involves its interaction with various molecular targets:

GABA_A Receptors: It enhances GABAergic currents in an allosteric manner, which can have sedative effects.

Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell death.

Comparison with Similar Compounds

Linalool: A precursor to trans-Linalool oxide with similar aromatic properties.

Geraniol: Another monoterpenoid with a floral aroma but different chemical structure.

α-Ionone and β-Ionone: Compounds with similar aromatic properties but different molecular structures.

Uniqueness: this compound is unique due to its dual isomeric forms (furanoid and pyranoid) and its ability to undergo various chemical transformations, making it a versatile compound in both synthetic and industrial applications .

Properties

CAS No. |

11063-78-8 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol |

InChI |

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3/t8-,10+/m0/s1 |

InChI Key |

BRHDDEIRQPDPMG-WCBMZHEXSA-N |

Isomeric SMILES |

C[C@]1(CC[C@H](O1)C(C)(C)O)C=C |

Canonical SMILES |

CC1(CCC(O1)C(C)(C)O)C=C |

boiling_point |

201.00 to 202.00 °C. @ 760.00 mm Hg |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B12735635.png)